![molecular formula C12H17NO3 B1517859 3-Amino-4-(isopentyloxy)benzoic acid CAS No. 1096879-46-7](/img/structure/B1517859.png)
3-Amino-4-(isopentyloxy)benzoic acid
Overview
Description
3-Amino-4-(isopentyloxy)benzoic acid is an organic compound with the molecular formula C12H17NO3 . It has a molecular weight of 223.27 g/mol . The compound is a solid and should be stored at 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H17NO3/c1-8(2)5-6-16-11-4-3-9(12(14)15)7-10(11)13/h3-4,7-8H,5-6,13H2,1-2H3,(H,14,15) . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 223.27 g/mol . The compound should be stored at 2-8°C . More specific physical and chemical properties such as solubility, melting point, and boiling point are not available in the sources I found.Scientific Research Applications
Biosynthesis and Natural Product Synthesis
3-Amino-4-(isopentyloxy)benzoic acid is related to derivatives involved in the biosynthesis of a wide range of natural products. For instance, 3-amino-5-hydroxybenzoic acid (3,5-AHBA) serves as a precursor for several families of natural products, including ansamycins and mitomycins, highlighting its importance in the synthesis of complex molecules with diverse biological activities (Kang, Shen, & Bai, 2012).
Microbial Biosynthesis
The use of microbial systems for the biosynthesis of amino-benzoic acid derivatives showcases the potential of biotechnological approaches in producing valuable compounds. For example, a microbial biosynthetic system was established for de novo production of 3-amino-benzoic acid (3AB) from glucose in Escherichia coli. By employing a co-culture engineering strategy, significant improvements in 3AB production were achieved, demonstrating the application of metabolic engineering for the synthesis of benzoic acid derivatives (Zhang & Stephanopoulos, 2016).
Synthetic Chemistry and Drug Development
The synthesis of novel amino acids and derivatives, such as 4-Amino-3-(aminomethyl)benzoic acid, underscores the role of these compounds as building blocks for peptidomimetics and other pharmaceuticals. These derivatives can be used for the creation of novel drugs and materials, indicating the versatility of amino-benzoic acid compounds in synthetic chemistry and drug development (Pascal, Sola, Labéguère, & Jouin, 2000).
Material Science and Conductive Polymers
Research into the doping of polyaniline with benzoic acid and its derivatives has revealed the potential of these compounds in the development of conductive materials. Such materials could have applications ranging from electronic devices to advanced coatings, demonstrating the broad utility of benzoic acid derivatives in material science (Amarnath & Palaniappan, 2005).
Analytical and Diagnostic Tools
The development of fluorescence probes based on benzoic acid derivatives for detecting reactive oxygen species illustrates the application of these compounds in analytical chemistry and diagnostics. Such probes are essential tools for studying cellular processes, indicating the role of benzoic acid derivatives in biomedical research (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).
Mechanism of Action
Target of Action
The compound “3-Amino-4-(isopentyloxy)benzoic acid” is a derivative of benzoic acid, which is often used in food preservatives and cosmetics. Benzoic acid and its derivatives generally target microbial cells, inhibiting their growth and reproduction .
Biochemical Pathways
Without specific studies on “this compound”, it’s hard to determine the exact biochemical pathways it affects. Benzoic acid derivatives are often involved in pathways related to microbial metabolism .
Pharmacokinetics
Benzoic acid is usually rapidly absorbed and metabolized in the liver, then excreted in the urine .
Result of Action
Without specific information, it’s difficult to say what the molecular and cellular effects of “this compound” would be. Benzoic acid derivatives often result in the inhibition of microbial growth .
Action Environment
The action of “this compound” could be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. For example, benzoic acid is more effective in acidic environments .
Safety and Hazards
The compound is associated with several hazard statements including H302, H312, H315, and H319 . These indicate that the compound can cause skin irritation, serious eye damage, and may be harmful if swallowed or in contact with skin . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .
properties
IUPAC Name |
3-amino-4-(3-methylbutoxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-8(2)5-6-16-11-4-3-9(12(14)15)7-10(11)13/h3-4,7-8H,5-6,13H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRXLOVISGRZSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.